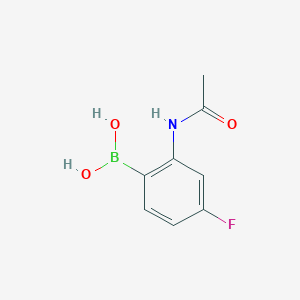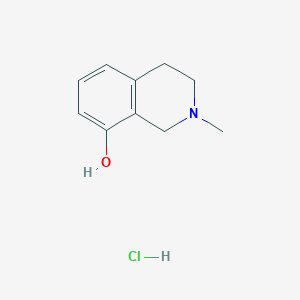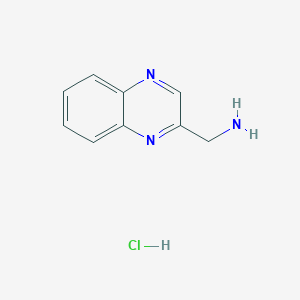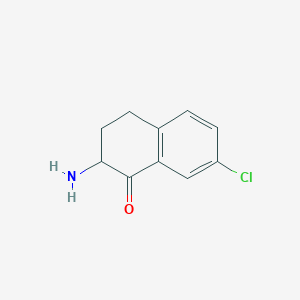
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione typically involves the hydroxylation of 5,8-dimethylnaphthalene-1,4-dione. One common method is the use of L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for cost-effectiveness and efficiency. The use of nano copper(II) oxide as a catalyst under mild, ambient, and solvent-free conditions has also been reported .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have significant biological and industrial applications.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The biological activity of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. The compound interacts with molecular targets such as topoisomerase II, leading to the inhibition of DNA replication and cell proliferation . Additionally, its quinone structure allows it to participate in redox cycling, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Noted for its anticancer and anti-inflammatory properties.
Uniqueness
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione stands out due to the presence of two methyl groups, which enhance its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-hydroxy-5,8-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-6-3-4-7(2)11-10(6)8(13)5-9(14)12(11)15/h3-5,13H,1-2H3 |
InChI Key |
IIUNVJKEBJHHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)C(=O)C2=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)






![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)





